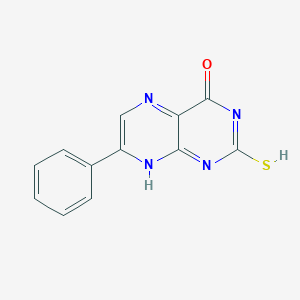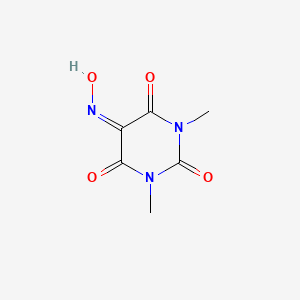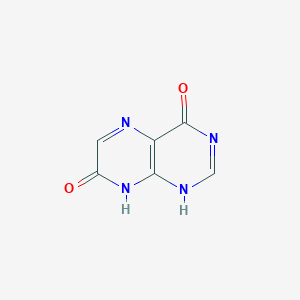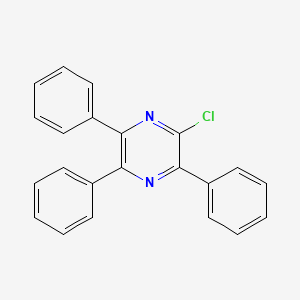
7-phenyl-2-sulfanyl-8H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenyl-2-sulfanyl-8H-pteridin-4-one is a compound belonging to the pteridine family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-sulfanyl-8H-pteridin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
化学反应分析
Types of Reactions
7-phenyl-2-sulfanyl-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pteridine ring or the phenyl group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, each with potential biological activities .
科学研究应用
7-phenyl-2-sulfanyl-8H-pteridin-4-one has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of CDKs, making it valuable in cell cycle studies.
Medicine: Potential therapeutic agent for cancer treatment due to its CDK inhibitory activity.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily by inhibiting CDKs, which are enzymes that regulate the cell cycle. By binding to the active site of CDKs, 7-phenyl-2-sulfanyl-8H-pteridin-4-one prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism involves the suppression of downstream signaling pathways, such as the FLT3 pathway, which is crucial in the proliferation of certain cancer cells .
相似化合物的比较
Similar Compounds
Pteridin-7(8H)-one: Another member of the pteridine family with similar CDK inhibitory activity.
Pteridin-4-one: Shares the core structure but differs in functional groups, affecting its biological activity.
Uniqueness
7-phenyl-2-sulfanyl-8H-pteridin-4-one stands out due to its specific sulfanyl group, which enhances its binding affinity to CDKs compared to other pteridine derivatives. This unique feature makes it a more potent inhibitor, offering better therapeutic potential .
属性
IUPAC Name |
7-phenyl-2-sulfanyl-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIWPKYGYRADP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B7794558.png)

![[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol](/img/structure/B7794572.png)








